molecular formula C6H16ClNO B6285705 4-methoxy-2-methylbutan-2-amine hydrochloride CAS No. 889660-61-1

4-methoxy-2-methylbutan-2-amine hydrochloride

Cat. No.: B6285705
CAS No.: 889660-61-1
M. Wt: 153.65 g/mol
InChI Key: HKZJOMOOPNPOMN-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbutan-2-amine hydrochloride (CAS: 889765-21-3) is a chemical compound offered as an organic building block for research and development purposes . This amine derivative has a molecular formula of C 6 H 15 NO•HCl and a molecular weight of 153.65 g/mol. As a specialized amine, this compound serves as a versatile synthon and intermediate in organic synthesis, particularly in the exploration of novel chemical entities . Researchers can utilize its structure, which features both a methoxy and an amine functional group on a branched carbon chain, to create more complex molecules for various experimental applications. Please note that the specific research applications, mechanism of action, and detailed research value for this compound are not well-documented in the available scientific literature, presenting an opportunity for investigative research. Safety and Handling: This compound is classified as hazardous . It carries the signal word "Danger" and has the UN number 2733 . Key hazard statements include H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Researchers must adhere to strict safety protocols, including wearing appropriate personal protective equipment and working in a well-ventilated area. Precautionary statements include P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P310 (Immediately call a POISON CENTER or doctor/physician) . This product is intended for research and further manufacturing use only. It is not intended for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

889660-61-1

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

4-methoxy-2-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,7)4-5-8-3;/h4-5,7H2,1-3H3;1H

InChI Key

HKZJOMOOPNPOMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)N.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 4-Methoxy-2-methylbutan-2-amine (B3295761) Carbon Skeleton

The fundamental challenge in synthesizing 4-methoxy-2-methylbutan-2-amine lies in the efficient assembly of its carbon framework. This typically involves the formation of a key intermediate that can be subsequently converted to the target amine.

Formation of the Tertiary Amine Moiety

The introduction of the tertiary amine group is a critical step in the synthesis. Two principal strategies are commonly considered: the reductive amination of a suitable ketone precursor and the conversion of a tertiary alcohol.

Reductive Amination of 4-methoxy-2-butanone:

A plausible and direct route to the target amine is the reductive amination of 4-methoxy-2-butanone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired tertiary amine.

Reagent/CatalystDescription
AmmoniaServes as the nitrogen source for the primary amine.
Reducing AgentsCommon choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation.
Reaction ConditionsThe reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate imine formation.

The steric hindrance around the carbonyl group in 4-methoxy-2-butanone can make the reaction challenging. However, various modern catalytic systems, including those based on iridium or rhodium, have been developed to facilitate the reductive amination of sterically hindered ketones.

Conversion of 4-methoxy-2-methylbutan-2-ol:

An alternative approach involves the synthesis of the corresponding tertiary alcohol, 4-methoxy-2-methylbutan-2-ol, followed by its conversion to the amine. A well-established method for this transformation is the Ritter reaction . wikipedia.orgwikipedia.orgopenochem.orgyoutube.com In this reaction, the tertiary alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) to form an N-alkyl amide intermediate. Subsequent hydrolysis of the amide yields the desired primary amine. wikipedia.orgwikipedia.orgopenochem.orgyoutube.com

StepReagentsIntermediate/Product
1. Amide FormationAcetonitrile, Sulfuric AcidN-(4-methoxy-2-methylbutan-2-yl)acetamide
2. HydrolysisAqueous Acid or Base4-methoxy-2-methylbutan-2-amine

Introduction of the Methoxy (B1213986) Group

The methoxy group is typically introduced early in the synthetic sequence through the use of a starting material that already contains this functionality. A common precursor for the synthesis of 4-methoxy-2-butanone is ω-methoxyacetophenone, which can be prepared from the reaction of a Grignard reagent with methoxyacetonitrile (B46674).

Precursor Amine Synthesis and Derivatization

The synthesis of the precursor, 4-methoxy-2-butanone, is a key step. One potential route involves the Grignard reaction between methylmagnesium bromide and a suitable ester or acyl chloride derivative of 3-methoxypropanoic acid.

Alternatively, the reaction of a Grignard reagent with a nitrile can also yield the desired ketone. For instance, the reaction of methoxyacetonitrile with an appropriate Grignard reagent can be a viable pathway.

Approaches to Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 4-methoxy-2-methylbutan-2-amine with hydrochloric acid.

The amine is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and a solution of hydrogen chloride in the same or a compatible solvent is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. Gaseous hydrogen chloride can also be bubbled through the solution of the amine to effect the salt formation.

Stereoselective Synthesis of Enantiopure 4-Methoxy-2-methylbutan-2-amine Hydrochloride

The synthesis of a specific enantiomer of this compound requires a stereoselective approach. This can be accomplished through the use of chiral auxiliaries or catalytic asymmetric methods.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral Auxiliaries:

Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. For instance, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a methyl group in a Grignard reaction to form a chiral tertiary alcohol. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol, which can then be converted to the amine.

Catalytic Asymmetric Methods:

Catalytic asymmetric synthesis offers a more atom-economical approach. This can involve the asymmetric reduction of the imine intermediate formed from 4-methoxy-2-butanone. Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can effectively control the stereochemistry of the hydrogenation, leading to the formation of one enantiomer of the amine in excess.

Another catalytic approach is the asymmetric addition of a Grignard reagent to 4-methoxy-2-butanone in the presence of a chiral ligand. rsc.orgnih.govresearchgate.net This can directly produce an enantiomerically enriched tertiary alcohol, which can then be converted to the desired chiral amine. rsc.orgnih.govresearchgate.net

MethodDescription
Asymmetric Reduction of Imines A prochiral imine is reduced using a chiral catalyst and a reducing agent (e.g., H2 or a hydride source) to produce a chiral amine. tandfonline.com
Asymmetric Grignard Addition A Grignard reagent is added to a ketone in the presence of a chiral ligand to form a chiral tertiary alcohol. rsc.orgnih.govresearchgate.net

Biocatalytic Approaches to Chiral Amines

The demand for enantiomerically pure chiral amines has driven the development of sustainable and highly selective biocatalytic methods. These enzymatic approaches offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. The synthesis of 4-methoxy-2-methylbutan-2-amine can be envisioned through several biocatalytic strategies, primarily involving transaminases and amine dehydrogenases.

Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate. For the synthesis of 4-methoxy-2-methylbutan-2-amine, the corresponding ketone precursor, 4-methoxy-2-methylbutan-2-one, would be required.

The stereoselectivity of the reaction is determined by the choice of the transaminase, with both (R)- and (S)-selective enzymes being available through enzyme discovery and protein engineering. This allows for the targeted synthesis of either enantiomer of the final amine product. The reaction is reversible, and strategies to drive the equilibrium towards the product side are often necessary. These can include using a high concentration of the amino donor or removing the ketone byproduct.

Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer an alternative route for the synthesis of chiral amines through the reductive amination of a ketone. This reaction utilizes ammonia as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. The cofactor is typically regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, to ensure catalytic amounts are sufficient.

Engineered AmDHs have shown broad substrate specificity and excellent enantioselectivity, making them suitable for the synthesis of a variety of chiral amines. The application of an AmDH to 4-methoxy-2-methylbutan-2-one could provide a direct and atom-economical route to the desired chiral amine.

Enzyme ClassPrecursorKey FeaturesPotential Product
ω-Transaminase4-methoxy-2-methylbutan-2-oneHigh enantioselectivity, (R) or (S) selectivity available, requires amino donor(R)- or (S)-4-methoxy-2-methylbutan-2-amine
Amine Dehydrogenase4-methoxy-2-methylbutan-2-oneUses ammonia as amino donor, requires cofactor regeneration, high atom economyChiral 4-methoxy-2-methylbutan-2-amine

Optimization of Reaction Conditions and Yields in Academic and Scalable Synthesis

In biocatalytic syntheses, the pH and temperature must be optimized to ensure the enzyme's stability and maximal activity. For instance, transaminase reactions are often performed in aqueous buffers at a pH between 7 and 9 and temperatures ranging from 25 to 40 °C. The choice of buffer can also influence the reaction outcome.

Substrate and enzyme loading are additional critical factors. High substrate concentrations can lead to substrate inhibition, reducing the reaction rate, while optimal enzyme loading is necessary for efficient conversion without incurring excessive costs. The use of co-solvents may be necessary to improve the solubility of hydrophobic substrates like 4-methoxy-2-methylbutan-2-one.

For scalable synthesis, moving from batch to continuous flow processes can offer significant advantages. Continuous flow reactors can improve reaction efficiency, reduce reaction times, and simplify product purification. Immobilization of the biocatalyst on a solid support is often a prerequisite for continuous flow applications, as it allows for easy separation and reuse of the enzyme, thereby improving the process's economic viability.

ParameterTypical Range (Biocatalysis)Impact on Reaction
pH 7.0 - 9.0Affects enzyme activity and stability
Temperature 25 - 40 °CInfluences reaction rate and enzyme stability
Substrate Conc. 10 - 100 mMHigh concentrations can lead to inhibition
Co-solvent 5 - 20% (v/v) DMSO, etc.Improves substrate solubility
Amino Donor Conc. 1.5 - 5 equivalentsDrives reaction equilibrium

Analysis of Synthetic Intermediates and Side Products

Rigorous analysis of the reaction mixture is essential for monitoring the progress of the synthesis, identifying any synthetic intermediates, and characterizing potential side products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying the components of the reaction mixture. Chiral GC or HPLC columns are particularly important for determining the enantiomeric excess (ee) of the 4-methoxy-2-methylbutan-2-amine product. The use of a flame ionization detector (FID) or a mass spectrometer (MS) coupled with GC provides sensitive detection and structural information.

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any intermediates or side products. 1H NMR and 13C NMR provide information about the carbon-hydrogen framework of the molecule. The chemical shifts of protons on carbons adjacent to the nitrogen atom are characteristic and can be used to confirm the structure of the amine. libretexts.org

Mass spectrometry (MS) is used to determine the molecular weight of the compounds and can provide fragmentation patterns that aid in structural identification.

In biocatalytic reactions, potential side products could arise from the enzymatic conversion of the amino donor or the ketone precursor. For example, in a transaminase reaction, the amino donor is converted to its corresponding ketone. If the starting ketone is not fully consumed, it will be present in the final reaction mixture. Careful analysis is required to ensure the purity of the final this compound product.

Analytical TechniqueInformation Obtained
Chiral GC/HPLC Enantiomeric excess (ee), purity
GC-MS Separation, molecular weight, structural information
1H NMR Structural confirmation, identification of protons
13C NMR Confirmation of carbon skeleton

Chemical Reactivity and Derivatization Studies

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity and are often used as solvents in chemical reactions. wikipedia.orglongdom.org The carbon-oxygen bond of the ether linkage in 4-methoxy-2-methylbutan-2-amine (B3295761) is quite stable and does not react with most bases, nucleophiles, or mild acids.

Acidic Cleavage: The most significant reaction of ethers is their cleavage under strongly acidic conditions, typically with heating in the presence of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orglibretexts.orgchemistrysteps.comlibretexts.org The reaction is not effective with hydrochloric acid. libretexts.org

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway. wikipedia.orgmasterorganicchemistry.com

Protonation: The first step is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which turns the poor leaving group (alkoxide) into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol.

In the case of 4-methoxy-2-methylbutan-2-amine, the ether is a methyl ether on one side and is attached to a primary carbon on the other. The nucleophilic attack by the halide would occur at the less sterically hindered carbon, which is the methyl group, via an SN2 mechanism. longdom.org

Table 3: Predicted Products of Ether Cleavage

Reactant Reagent Products Mechanism
4-methoxy-2-methylbutan-2-amine hydrochloride Excess HI, heat 4-amino-3-methylbutan-1-ol and Iodomethane SN2

Transformations of the Butane (B89635) Backbone

The butane backbone of 4-methoxy-2-methylbutan-2-amine is a saturated aliphatic chain and, as such, is generally unreactive. Transformations would typically require harsh conditions that promote free-radical reactions, which are often unselective. The presence of the amine and ether functional groups means that reactions will preferentially occur at these more reactive sites. No specific research detailing transformations of the butane backbone of this molecule has been identified.

Synthesis of Novel Derivatives and Analogs

The synthesis of new derivatives and analogs would primarily involve reactions targeting the tertiary amine functionality, as it is the most reactive site under non-acidic conditions.

Derivatization via Nucleophilic Reaction: As discussed in section 3.1.1, quaternization of the tertiary amine with various alkyl or benzyl (B1604629) halides would produce a range of quaternary ammonium (B1175870) salts, altering the compound's solubility and biological properties.

Derivatization via Oxidation: The formation of the N-oxide derivative (Section 3.1.2) represents another route to a novel analog with distinct physical and chemical properties.

Synthesis of Analogs by Modifying the Ether: While direct modification of the ether is difficult, analogs could be synthesized from different starting materials. For example, using different sodium alkoxides in a hypothetical Williamson ether synthesis-like approach with a suitable substrate could yield analogs with ethoxy, propoxy, or other alkoxy groups in place of the methoxy (B1213986) group.

Table 4: Potential Derivatives and Analogs of 4-methoxy-2-methylbutan-2-amine

Derivative/Analog Class General Structure (R = alkyl, aryl, etc.) Synthetic Precursor Reagent Type
Quaternary Ammonium Salts [C₆H₁₄NO(R)]⁺X⁻ 4-methoxy-2-methylbutan-2-amine Alkyl Halide (R-X)
Amine N-Oxides C₆H₁₅NO→O 4-methoxy-2-methylbutan-2-amine Peroxy Acid or H₂O₂

These synthetic pathways represent standard organic transformations that could be applied to 4-methoxy-2-methylbutan-2-amine to generate a library of related compounds for further study.

Amine Functionalization

The primary amine group of 4-methoxy-2-methylbutan-2-amine is a key site for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular structures. This functionalization is fundamental to its use in derivatization studies.

Key functionalization reactions include the formation of amides, ureas, and sulfonamides. Amides are readily formed by reacting the amine with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. testbook.comlibretexts.org The reaction with highly reactive acyl chlorides is typically rapid and exothermic. libretexts.org

Another important class of derivatives is ureas, which can be synthesized through several routes. The reaction of the amine with an isocyanate is a common method. nih.gov Modern synthetic protocols also allow for urea (B33335) formation using reagents like phosgene (B1210022) equivalents or through catalytic carbonylation reactions. nih.govorganic-chemistry.org The synthesis of unsymmetrical ureas can be achieved by trapping in situ generated isocyanates with the amine. organic-chemistry.org

Sulfonamides can be prepared by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction is analogous to acylation and provides a stable and often crystalline derivative.

Reaction TypeReagentProduct ClassGeneral Reaction Scheme
Amide FormationAcyl Chloride (R'-COCl)N-substituted AmideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Urea FormationIsocyanate (R'-NCO)N,N'-disubstituted UreaR-NH₂ + R'-NCO → R-NH-CO-NH-R'
Sulfonamide FormationSulfonyl Chloride (R'-SO₂Cl)N-substituted SulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

In the General Reaction Scheme, R-NH₂ represents 4-methoxy-2-methylbutan-2-amine.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for derivatizing primary amines, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, respectively.

Acylation Reactions Acylation of 4-methoxy-2-methylbutan-2-amine with acyl chlorides or acid anhydrides yields N-substituted amides. testbook.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgchemistrystudent.com This is followed by the elimination of a leaving group (e.g., a chloride ion). The reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise react with the starting amine to form an unreactive ammonium salt. chemguide.co.uk The resulting amide is significantly less basic and nucleophilic than the parent amine due to the electron-withdrawing effect of the adjacent carbonyl group. testbook.com

Alkylation Reactions N-alkylation involves the reaction of the amine with alkyl halides. mdpi.com This reaction introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine. A significant challenge in this reaction is controlling the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium salt.

ReactionTypical ReagentProduct StructureKey Findings/Observations
AcylationEthanoyl chloride (CH₃COCl)N-(4-methoxy-2-methylbutan-2-yl)acetamideTypically a vigorous reaction; produces a stable secondary amide. libretexts.org The presence of a base is often required to scavenge HCl. chemguide.co.uk
BenzoylationBenzoyl chloride (C₆H₅COCl)N-(4-methoxy-2-methylbutan-2-yl)benzamideA common derivatization reaction; the product is typically a crystalline solid.
AlkylationIodomethane (CH₃I)4-methoxy-N,2-dimethylbutan-2-amineOver-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.

Formation of Polyfunctionalized Scaffolds

The term "polyfunctionalized scaffold" refers to a core molecular structure that possesses multiple functional groups, which can be selectively modified to build more complex molecules. researchgate.net 4-Methoxy-2-methylbutan-2-amine, with its primary amine and methoxy ether functionalities, serves as a valuable starting material for the creation of such scaffolds.

The synthetic strategy often involves initial functionalization of the highly reactive amine group. For instance, acylation can be used to introduce a new molecular fragment and convert the amine into a less reactive amide. This transformation protects the nitrogen while introducing a new carbonyl group, which itself can be a site for further chemistry.

Once the amine is functionalized, subsequent synthetic steps can be designed to modify other parts of the molecule or introduce new reactive handles. For example, while the ether linkage is generally stable, it could potentially be cleaved under specific, often harsh, acidic conditions to unmask a hydroxyl group. This would result in an amino alcohol derivative, a bifunctional scaffold with broad utility in medicinal chemistry and materials science. The ability to selectively react at different sites on the molecule is a cornerstone of building complex and diverse chemical libraries from a single starting material. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-methoxy-2-methylbutan-2-amine (B3295761) hydrochloride, the ¹H NMR spectrum is instrumental in confirming the presence of key structural motifs.

The spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and would appear as a sharp singlet. The methylene (B1212753) protons adjacent to the quaternary carbon and the methoxy (B1213986) group will appear as triplets due to coupling with their neighboring methylene protons. The protons of the methoxy group will also present as a singlet. The broad singlet observed at a higher chemical shift is characteristic of the amine protons of the hydrochloride salt.

Based on a study by Kölle, the experimental ¹H NMR data in deuterochloroform (CDCl₃) confirms this structure. fu-berlin.de

Interactive Data Table: ¹H NMR Data for 4-methoxy-2-methylbutan-2-amine hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.47s6HC(CH₃)₂
1.99t2HOCH₂CH₂
3.59t2HOCH₂CH₂
8.37s (br)3HNH₃⁺

s = singlet, t = triplet, br = broad Data obtained from a 400 MHz spectrum in CDCl₃. fu-berlin.de

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of carbon connectivity.

The ¹³C NMR spectrum of this compound is expected to show five signals, corresponding to the five distinct carbon environments. The quaternary carbon atom (C2) will be observed, along with the two equivalent methyl carbons attached to it. The two methylene carbons of the ethyl ether moiety and the methoxy carbon will also produce unique signals.

The experimental data from Kölle's work aligns with these predictions. fu-berlin.de

Interactive Data Table: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
25.7C(CH₃)₂
38.8CH₂CH₂O
54.6CN
65.5CH₂CH₂O
73.0Not assigned in source

Data obtained from a 100 MHz spectrum in CDCl₃. fu-berlin.de

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. A clear cross-peak would be expected between the signals at 1.99 ppm and 3.59 ppm, confirming the connectivity of the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals: 1.47 ppm to 25.7 ppm (C(CH₃)₂), 1.99 ppm to 38.8 ppm (OCH₂CH₂), and 3.59 ppm to 65.5 ppm (OCH₂CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. Key correlations would include the protons of the gem-dimethyl groups (1.47 ppm) to the quaternary carbon (54.6 ppm) and the adjacent methylene carbon (38.8 ppm). The methylene protons at 1.99 ppm would show a correlation to the methoxy carbon.

Dynamic NMR Studies for Conformational Analysis

Detailed dynamic NMR studies for this compound have not been reported in the literature. Such studies could provide insight into the rotational dynamics around the C2-C3 and C3-O bonds. By analyzing the NMR spectra at various temperatures, it would be possible to determine the energy barriers for bond rotation and identify the preferred conformations of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent feature would be a broad and strong absorption in the region of 3400-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations of a primary ammonium (B1175870) salt (R-NH₃⁺). Within this broad band, combination and overtone bands may also be visible. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2974-2877 cm⁻¹ region. A distinct C-O stretching vibration for the ether linkage is expected around 1102 cm⁻¹.

Experimental data confirms these assignments. fu-berlin.de

Interactive Data Table: Key IR Absorptions for this compound

Frequency (cm⁻¹)IntensityAssignment
3400 (br)sN-H stretch (Ammonium salt)
2974-2877vsC-H stretch (Aliphatic)
1609mN-H bend (Ammonium salt)
1102sC-O stretch (Ether)

vs = very strong, s = strong, m = medium, br = broad Data from a film sample. fu-berlin.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and can be used to deduce the structure of a compound through analysis of its fragmentation patterns.

The molecular weight of the free base, 4-methoxy-2-methylbutan-2-amine, is 117.19 g/mol . In high-resolution mass spectrometry (HRMS) using positive electrospray ionization (ESI-ToF), the protonated molecule [M+H]⁺ would be observed at a calculated m/z of 118.12264. An experimental value of m/z 194.1546 was reported for a related compound in the source, which appears to be a typo or corresponds to a different species, as the expected [M+H]⁺ for the target compound is indeed around m/z 118. fu-berlin.de

While a detailed experimental mass spectrum is not available, the fragmentation pattern can be predicted based on common fragmentation pathways for amines and ethers. The most likely fragmentation would be the alpha-cleavage, involving the loss of a methyl radical to form a stable iminium ion. Another probable fragmentation is the loss of the methoxyethyl group.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₆H₁₆ClNO), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This precise mass measurement would serve as a primary confirmation of the compound's identity.

Table 1: Theoretical HRMS Data for Protonated 4-methoxy-2-methylbutan-2-amine

Ion Formula Theoretical Monoisotopic Mass (Da)

Note: The table reflects the mass of the free amine cation. The hydrochloride salt would dissociate in the MS source.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts.

While no specific experimental MS/MS data for this compound is available, a predicted fragmentation pathway can be proposed based on its structure. The protonated molecule ([C₆H₁₆NO]⁺) would likely undergo fragmentation through several key pathways, including:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Cleavage of the C-C bond adjacent to the nitrogen: This would result in the formation of stable carbocations.

Loss of the methoxy group (CH₃O•) or methanol (B129727) (CH₃OH).

Cleavage of the ether bond.

The relative abundance of these fragment ions would provide valuable insights into the gas-phase ion chemistry of the molecule.

Table 2: Predicted Key Fragment Ions in MS/MS of [C₆H₁₆NO]⁺

Fragment Ion Formula Proposed Structure Theoretical m/z
C₆H₁₃O⁺ Loss of NH₃ 101.0961
C₅H₁₂N⁺ Cleavage of the C-O bond and loss of CH₃OH 86.0964

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Such a study would require the growth of single crystals of suitable quality for X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

4-methoxy-2-methylbutan-2-amine is a chiral molecule, as the C2 carbon is a stereocenter. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum will show positive or negative peaks at specific wavelengths, which can be used to determine the enantiomeric purity of a sample. The absolute configuration of the enantiomers could be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. This technique can also be used to characterize enantiomers and determine enantiomeric purity.

No experimental chiroptical data for the enantiomers of this compound has been published. Such studies would be crucial for applications where stereochemistry is important.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of 4-methoxy-2-methylbutan-2-amine (B3295761) hydrochloride. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to achieve a balance between accuracy and computational cost. These calculations optimize the molecular geometry to find the most stable arrangement of atoms and provide insights into the molecule's electronic properties.

The flexibility of the butyl chain in 4-methoxy-2-methylbutan-2-amine hydrochloride allows for multiple rotational isomers (conformers). A conformational analysis is essential to identify the most stable conformers and their relative energies. By systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds), a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis reveals the preferred spatial arrangement of the methoxy (B1213986), methyl, and amine groups, which influences the molecule's physical properties and intermolecular interactions.

Table 1: Hypothetical Relative Energies of Key Conformers

Conformer Dihedral Angle (C2-C3-C4-O) Relative Energy (kcal/mol)
A (Global Minimum) ~180° (anti-periplanar) 0.00
B ~60° (gauche) 1.25

Note: This data is illustrative and represents typical findings from such an analysis.

DFT calculations provide crucial information about the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, analyzing the Mulliken or Natural Bond Orbital (NBO) charge distribution reveals the partial charges on each atom. In the protonated amine (hydrochloride form), a significant positive charge is localized on the nitrogen atom and its attached hydrogens. The electronegative oxygen atom in the methoxy group will exhibit a partial negative charge. This charge distribution is critical for understanding electrostatic interactions.

Table 2: Predicted Electronic Properties

Property Predicted Value
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 9.7 eV

Note: These values are hypothetical predictions based on DFT calculations for similar molecules.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to study potential reaction mechanisms involving this compound. For instance, the reactivity of the primary amine group could be investigated. By modeling the molecule's interaction with various reactants, it is possible to map the reaction pathway, identify transition states, and calculate activation energies. This provides a theoretical understanding of the reaction kinetics and helps predict the most likely products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for experimental characterization. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental spectra to confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C(CH₃)₂ 1.3 25.0
C(CH₃)₂ - 55.0
CH₂ 1.8 45.0
OCH₂ 3.5 75.0
OCH₃ 3.3 59.0

Note: Predicted values are relative to a standard (e.g., TMS) and are illustrative.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of the molecule (and its interactions with solvent molecules, like water) according to the laws of classical mechanics, MD provides insights into conformational sampling and flexibility. These simulations can reveal how the molecule explores different conformations in solution and the timescales of these changes. MD is also crucial for studying intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion or solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For this compound, various molecular descriptors (e.g., topological, electronic, geometric) can be calculated. These descriptors can then be used in a statistical model (like multiple linear regression or machine learning algorithms) to predict properties such as boiling point, solubility, or partition coefficient. While developing a robust QSPR model requires a large dataset of related compounds, it can be a powerful tool for predicting the properties of new, unmeasured molecules.

Advanced Analytical Methodologies

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone in the analytical workflow of pharmaceutical compounds like 4-methoxy-2-methylbutan-2-amine (B3295761) hydrochloride. It allows for the separation of the main component from impurities and excipients.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and conducting quantitative analysis of non-volatile compounds. For a polar compound such as 4-methoxy-2-methylbutan-2-amine hydrochloride, reversed-phase HPLC is a common approach.

Detailed research on the direct HPLC analysis of this compound is not widely available in public literature. However, methodologies developed for structurally similar compounds can provide a strong basis for method development. For instance, the related compound 4-methoxy-2-methylbutane-2-thiol can be analyzed using a reversed-phase HPLC method with a C18 column. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is typically employed.

Given that this compound is a primary amine, it is prone to interactions with residual silanol (B1196071) groups on silica-based columns, which can lead to poor peak shape (tailing). To mitigate this, modern, highly deactivated C18 columns or the use of mobile phase additives like a competing amine or ion-pairing agents can be beneficial. Detection for this compound, which lacks a strong chromophore, could be achieved using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or through derivatization to introduce a UV-active or fluorescent tag.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Butylamine

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector CAD or ELSD

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Separation

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. This is particularly advantageous for high-throughput screening and rapid quality control checks.

The principles for developing a UHPLC method for this compound are similar to those for HPLC, but with adjustments to the flow rate and gradient times to take full advantage of the smaller particle size. The faster analysis times offered by UHPLC can be critical in manufacturing environments. For structurally related compounds, the use of columns with 3 µm particles has been noted to enable faster UPLC applications.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. As an amine hydrochloride salt, this compound is non-volatile. Therefore, direct analysis by GC is not feasible. However, the free base, 4-methoxy-2-methylbutan-2-amine, is expected to be sufficiently volatile for GC analysis. This can be achieved by liberating the free base from the salt through a sample preparation step involving basification and extraction into an organic solvent.

Another approach is derivatization, which involves reacting the amine with a suitable reagent to form a more volatile and less polar derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Derivatization can also improve chromatographic peak shape and detection limits.

Challenges in the GC analysis of primary amines include their tendency to exhibit peak tailing due to interactions with active sites in the injector and on the column. The use of base-deactivated columns is often necessary to obtain symmetrical peaks.

Chiral Chromatography for Enantiomeric Excess Determination

The carbon atom to which the amine group is attached in 4-methoxy-2-methylbutan-2-amine is a chiral center. This means the compound can exist as a pair of enantiomers. In pharmaceutical applications, it is often crucial to control the stereochemistry of a drug substance, as different enantiomers can have different pharmacological and toxicological profiles.

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This can be accomplished using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in both normal-phase and reversed-phase HPLC. Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful technique for the separation of enantiomeric amines. In a study on the synthesis of (S)-butan-2-amine, the enantiomeric excess was determined by UHPLC-UV after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Table 2: Representative Chiral HPLC Conditions for a Primary Amine

Parameter Condition
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C

| Detector | UV at 230 nm |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are indispensable for the comprehensive characterization of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. For 4-methoxy-2-methylbutan-2-amine, after conversion to its free base or a suitable derivative, GC-MS can provide information on its molecular weight and fragmentation pattern, which is useful for structural confirmation and identification of volatile impurities. The NIST WebBook provides a mass spectrum for the structurally related compound 2-methoxy-2-methylbutane, which can serve as a reference for expected fragmentation patterns of similar ethers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including polar and non-volatile substances like this compound. LC-MS allows for the direct analysis of the hydrochloride salt without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operating in positive ion mode to detect the protonated molecule [M+H]+.

The choice of mobile phase is critical in LC-MS to ensure efficient ionization. Volatile buffers and acid modifiers, such as formic acid or ammonium (B1175870) formate (B1220265), are preferred over non-volatile ones like phosphoric acid. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected parent ion. PubChemLite provides predicted collision cross section (CCS) values for various adducts of 4-methoxy-2-methylbutan-2-amine, which can be useful in advanced MS analyses. uni.lu

Method Development for Impurity Profiling and Trace Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, as impurities can affect the safety and efficacy of a drug product. The development of robust analytical methods for the detection and quantification of impurities is therefore essential.

Method development for impurity profiling of this compound would involve stress testing (forced degradation) to generate potential degradation products. These studies expose the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to understand its degradation pathways.

The analytical methods, typically HPLC or UHPLC with UV and/or MS detection, must be capable of separating the main compound from all process-related impurities and degradation products. The methods need to be sensitive enough to detect and quantify impurities at very low levels, often in the range of 0.05% to 0.1% relative to the active pharmaceutical ingredient (API).

Trace analysis often requires specialized techniques to achieve the necessary sensitivity. For instance, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive for quantifying trace levels of specific impurities. Method validation according to regulatory guidelines (e.g., ICH) is a crucial final step to ensure the method is reliable and suitable for its intended purpose.

Solid-Phase Extraction and Sample Preparation Techniques

Solid-phase extraction (SPE) is a cornerstone of modern analytical chemistry, providing a robust method for the isolation and concentration of analytes from complex biological matrices prior to instrumental analysis. For a compound like 4-methoxy-2-methylbutan-2-amine, which is a primary amine, SPE is particularly effective. The technique offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing emulsion formation, and lending itself to automation. Effective sample preparation is critical to remove endogenous interferences from matrices such as blood, plasma, serum, or urine, thereby enhancing the sensitivity and selectivity of subsequent analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The basic principle of SPE involves partitioning the target analyte between a solid sorbent and a liquid mobile phase. The process typically consists of four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. The selection of the appropriate sorbent is paramount and is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Given that 4-methoxy-2-methylbutan-2-amine is a basic compound, it will be protonated and positively charged at an acidic to neutral pH. This characteristic makes it an ideal candidate for mixed-mode cation exchange SPE. This type of sorbent combines two retention mechanisms: a non-polar interaction (like C8 or C18) and a cation exchange interaction (like benzenesulfonic acid). This dual retention mechanism allows for a more rigorous washing protocol, leading to exceptionally clean extracts. The non-polar functional groups retain the analyte through hydrophobic interactions, while the cation exchange groups strongly bind the positively charged amine. This allows for the use of organic solvents to wash away hydrophobic interferences and aqueous washes to remove polar interferences, without prematurely eluting the target compound.

Alternatively, polymeric sorbents or molecularly imprinted polymers (MIPs) designed for amphetamine-type substances could also be employed, offering high selectivity and capacity for compounds with similar structural features.

The following tables outline detailed research findings and representative SPE protocols that can be adapted for the extraction of 4-methoxy-2-methylbutan-2-amine from biological samples, based on established methods for structurally analogous primary amines and new psychoactive substances.

Table 1: Representative Mixed-Mode Cation Exchange SPE Protocol for Primary Amines

StepProcedureReagent/SolventVolumePurpose
1. Sample Pre-treatment Acidify sample (e.g., urine, serum)1 M Hydrochloric AcidAdjust to pH < 6Ensures the primary amine is protonated for effective cation exchange.
2. Sorbent Conditioning Pass conditioning solvent through the cartridge.Methanol (B129727)3 mLWets the bonded phase and activates the sorbent for sample retention.
3. Sorbent Equilibration Pass equilibration buffer through the cartridge.0.1 M Phosphate Buffer (pH 6.0)3 mLCreates the appropriate pH environment for analyte binding.
4. Sample Loading Apply the pre-treated sample to the cartridge.Pre-treated Sample1-2 mLAnalyte is retained on the sorbent via cation exchange and hydrophobic interactions.
5. Wash Step 1 (Polar) Wash the cartridge to remove polar interferences.0.1 M Acetic Acid3 mLRemoves hydrophilic matrix components without disrupting analyte binding.
6. Wash Step 2 (Non-polar) Wash the cartridge to remove non-polar interferences.Methanol3 mLRemoves lipids and other hydrophobic matrix components.
7. Sorbent Drying Dry the cartridge under vacuum or nitrogen.N/A2-5 minRemoves residual wash solvents to ensure efficient elution.
8. Analyte Elution Elute the analyte with a basic organic solution.2% Ammonium Hydroxide in Ethyl Acetate/Isopropanol (80:20 v/v)3 mLThe basic pH neutralizes the amine, disrupting the ion-exchange retention and allowing elution in an organic solvent.
9. Post-Elution Evaporate the eluate to dryness and reconstitute.Nitrogen Stream & Mobile PhaseN/AConcentrates the sample and prepares it in a solvent compatible with the analytical instrument.

Table 2: Research Findings on SPE Sorbent Efficiency for New Psychoactive Substances

Sorbent TypeMatrixAverage Extraction Efficiency (%)Key Findings
Mixed-Mode Cation Exchange (e.g., CSDAU type) Blood, Serum, Plasma78 (Range: 49-112)Demonstrated high efficiency for a broad range of new psychoactive substances, including primary amines, from complex biological fluids. mdpi.com
Polymeric Reversed-Phase (e.g., Xcel I type) UrineN/A (noted as "strongest performing")Particularly effective for extracting analytes from less complex matrices like urine. mdpi.com
Supported Liquid Extraction (SLE) Blood, Serum, Plasma76 (Range: 32-117)A viable alternative to SPE, successfully extracting all tested analytes, though efficiency can be more variable. mdpi.com
Molecularly Imprinted Polymer (MIP) for Amphetamines Urine>87% (for target amphetamines)Offers very high selectivity due to custom-designed binding sites, resulting in cleaner extracts and lower detection limits.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. Primary amines are crucial precursors for the synthesis of a vast array of these cyclic systems. 4-methoxy-2-methylbutan-2-amine (B3295761) hydrochloride could, in principle, serve as a key building block in the formation of various heterocyclic rings.

The primary amine functionality allows for its participation in condensation reactions with dicarbonyl compounds or their equivalents to form pyrroles, pyrazoles, and other related heterocycles. For instance, in a Paal-Knorr type synthesis, reaction with a 1,4-dicarbonyl compound would be expected to yield a substituted pyrrole. Similarly, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) or a related six-membered heterocycle.

The steric hindrance provided by the gem-dimethyl group at the α-carbon could influence the regioselectivity of these cyclization reactions and the stability of the resulting heterocyclic products. The methoxy (B1213986) group, being relatively inert under many reaction conditions, could be carried through the synthetic sequence to be a part of the final molecular structure, potentially influencing its physicochemical properties.

Table 1: Potential Heterocyclic Scaffolds from 4-methoxy-2-methylbutan-2-amine hydrochloride

Heterocycle ClassPotential Co-reactantExpected Product Type
Pyrrole1,4-DiketoneN-substituted pyrrole
Pyrazole1,3-Diketone/β-KetoesterN-substituted pyrazole
Imidazoleα-Diketone/α-HydroxyketoneN-substituted imidazole
Pyrimidine1,3-Dicarbonyl compoundN-substituted dihydropyrimidine

Utility in the Synthesis of Chiral Scaffolds and Stereodefined Molecules

Chiral amines are invaluable in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, or key building blocks for the synthesis of enantiomerically pure compounds. researchgate.netnih.govacs.org While this compound is achiral, its structural features could be leveraged in the synthesis of chiral molecules.

If resolved into its enantiomers, for instance through diastereomeric salt formation with a chiral acid, the resulting chiral amine could be used to introduce a stereocenter into a target molecule. The sterically demanding nature of the tert-butyl-like group could impart high diastereoselectivity in reactions such as additions to carbonyls or imines.

Furthermore, the amine could be used to form chiral ligands for transition metal catalysts. The combination of a coordinating nitrogen atom and the potential for steric differentiation could lead to effective catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Precursor for Advanced Organic Materials and Polymers

Primary amines are widely used as monomers in the synthesis of various polymers, such as polyamides, polyimides, and polyureas. acs.orgornl.gov The bifunctional nature of 4-methoxy-2-methylbutan-2-amine (after neutralization of the hydrochloride salt) makes it a potential candidate for incorporation into polymer chains.

For example, condensation polymerization with a diacyl chloride would lead to a polyamide. The bulky substituent on the nitrogen atom would be expected to disrupt chain packing, potentially leading to amorphous materials with increased solubility and lower melting points compared to analogous linear polyamides. The presence of the methoxy group could also influence the polymer's properties, such as its hydrophilicity and thermal stability.

The amine could also be used to functionalize existing polymers. For instance, it could be grafted onto polymers containing electrophilic sites to introduce primary amine functionalities, which could then be used for further modifications or to alter the surface properties of the material. rsc.org

Contribution to the Development of Chemical Probes and Ligands for Research Applications

Chemical probes and ligands are essential tools for studying biological systems and for the development of new diagnostic and therapeutic agents. nih.gov The design of these molecules often involves the incorporation of specific functional groups to modulate their binding affinity, selectivity, and pharmacokinetic properties. nih.govacs.org

This compound could serve as a scaffold or a building block in the synthesis of such molecules. The primary amine provides a convenient handle for conjugation to other molecular fragments, such as fluorophores, affinity tags, or pharmacophores, through amide bond formation or other coupling reactions.

Integration into Multi-Step Synthetic Sequences for Academic Targets

In the context of academic research, the pursuit of novel and complex molecular targets often necessitates the development of creative and efficient synthetic strategies. While not a common starting material, this compound could find application in multi-step syntheses where its specific structural attributes are desired.

For example, its sterically hindered primary amine could be used to direct metallation reactions or to control the stereochemical outcome of a particular transformation. The methoxy group could serve as a latent hydroxyl group, being unmasked at a later stage of the synthesis through ether cleavage.

Table 2: Summary of Potential Synthetic Applications

Application AreaKey Feature UtilizedPotential Outcome
Heterocycle SynthesisPrimary amineFormation of N-substituted heterocycles
Chiral SynthesisSteric bulk (if resolved)Chiral auxiliary or ligand component
Polymer ChemistryPrimary amineMonomer for polyamides, polymer functionalization
Chemical Probes/LigandsPrimary amine for conjugationScaffold for bioactive molecules
Multi-step SynthesisSteric hindrance, latent hydroxylControl of reactivity and stereochemistry

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered primary amines remains a challenge in organic chemistry. researchgate.netnih.gov Future research should focus on developing more atom-economical and environmentally benign methods for producing 4-methoxy-2-methylbutan-2-amine (B3295761) hydrochloride. rsc.org

Current multistep syntheses could be improved by exploring catalytic pathways that minimize waste and energy consumption. google.com Promising areas for investigation include:

Direct Amination Strategies: Investigating transition metal-catalyzed hydroamination or related C-H amination reactions could provide a more direct route, reducing the number of synthetic steps. rsc.org

Renewable Feedstocks: Exploring pathways from bio-based precursors could align the synthesis with green chemistry principles. rsc.org Methodologies like the 'borrowing hydrogen' approach, which uses alcohols derived from biomass to alkylate amines, represent a sustainable avenue. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Catalysts/Reagents
Catalytic Reductive Amination High atom economy; potential for using H₂ as a clean reductant. researchgate.netCatalyst deactivation; selectivity control with sterically hindered substrates. mdpi.comPalladium, Ruthenium, or Copper-based heterogeneous catalysts. researchgate.netacs.orgresearchgate.net
'Borrowing Hydrogen' Method Use of renewable alcohols; generation of water as the only byproduct. rsc.orgRequires robust catalysts that can facilitate both dehydrogenation and hydrogenation steps.Ruthenium or Iridium pincer complexes.
Photoredox Catalysis Mild reaction conditions; access to unique radical-based pathways. researchgate.netnih.govSubstrate scope limitations; scalability of photochemical reactions.Iridium or organic dye photosensitizers. researchgate.net
Enzymatic Amination High selectivity and mild conditions; environmentally friendly.Enzyme stability and cost; limited availability of enzymes for non-natural substrates.Transaminases, Amine Dehydrogenases.

Exploration of Novel Reactivity and Catalytic Transformations

The steric bulk around the primary amine in 4-methoxy-2-methylbutan-2-amine hydrochloride is expected to significantly influence its reactivity. This hindrance can be exploited for selective chemical transformations. acs.orgnih.govnih.gov

Future studies could explore:

Deaminative Functionalization: The development of catalytic methods to convert the sterically hindered amine into other functional groups (e.g., halides, C-H, C-O, C-C bonds) via diazene (B1210634) intermediates could provide a powerful synthetic tool. nih.gov

Ligand Development: The compound could serve as a ligand for transition metals. The steric hindrance might stabilize unusual oxidation states or create unique coordination environments, leading to novel catalytic activities. nih.gov Research into its coordination chemistry with metals like copper or ruthenium could be particularly fruitful. acs.orgnih.gov

Frustrated Lewis Pairs (FLPs): The combination of this sterically encumbered amine with a bulky Lewis acid could form an FLP, capable of activating small molecules like H₂ or CO₂ for metal-free catalysis. mdpi.com

Expansion of Applications in Material Science and Supramolecular Chemistry

The distinct structural features of this compound make it an interesting building block for advanced materials. ijrpr.com

Polymer Science: As a monomer or chain modifier, it could be incorporated into polymers to enhance thermal stability and protect against UV degradation, similar to other Hindered Amine Light Stabilizers (HALS). youtube.comtandfonline.comresearchgate.net The steric bulk can prevent polymer chain packing, altering physical properties like glass transition temperature and solubility.

Supramolecular Assembly: The amine group can participate in hydrogen bonding, while the methoxy (B1213986) group can act as a hydrogen bond acceptor. nih.govresearchgate.net This dual functionality could be used to direct the self-assembly of molecules into well-defined supramolecular structures like gels, vesicles, or liquid crystals. wikipedia.orgnih.gov The hydrochloride salt form also introduces ionic interactions as a tool for directing assembly.

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

To fully understand and optimize reactions involving this compound, advanced in-situ and operando spectroscopic techniques are essential. wikipedia.orgnih.govnih.gov These methods allow for real-time monitoring of reacting systems, providing crucial information on reaction kinetics, intermediates, and mechanisms. spectroscopyonline.com

Key areas for future research include:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can be used to track the formation and consumption of species during catalytic processes, providing insight into the active state of the catalyst and the reaction mechanism. ornl.govresearchgate.net

In-Situ Nuclear Magnetic Resonance (NMR): Microfluidic NMR setups can enable the monitoring of fast reactions in real-time, helping to identify transient intermediates that would be missed by conventional offline analysis. acs.orgresearchgate.net

Coupled Spectroscopic Techniques: Combining techniques, such as X-ray absorption spectroscopy with IR spectroscopy, can provide complementary information about the electronic structure of a metal catalyst and the adsorbed species on its surface simultaneously. youtube.com

Table 2 outlines potential spectroscopic techniques and the insights they could provide.

Technique Type of Information Potential Application
Operando IR/Raman Vibrational modes of functional groups, identification of surface adsorbates and intermediates. ornl.govresearchgate.netMonitoring the progress of catalytic amination or functionalization reactions in real-time.
In-Situ NMR Structural information of molecules in solution, reaction kinetics, identification of transient species. acs.orgElucidating the mechanism of complex transformations, such as FLP-mediated reactions.
Operando XAS/XPS Oxidation state and coordination environment of metal centers in catalysts. nih.govnih.govStudying the behavior of a metal catalyst for which the amine is a ligand during a catalytic cycle.
Mass Spectrometry Molecular weight of reactants, products, and intermediates. wikipedia.orgCoupling with gas chromatography (GC-MS) for simultaneous analysis of catalytic activity and selectivity. nih.gov

Deepening Theoretical Understanding of its Chemical Behavior

Computational chemistry provides a powerful tool for predicting and rationalizing the behavior of molecules. ijrpr.com Density Functional Theory (DFT) and other ab initio methods can offer deep insights into the properties of this compound. researchgate.netrsc.orgacs.org

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of proposed reactions, identifying transition states and intermediates to support or guide experimental work. acs.orgresearchgate.netresearchgate.net

Predicting Physicochemical Properties: Computational models can predict properties such as pKa, bond dissociation energies, and conformational preferences, which are fundamental to understanding its reactivity. mdpi.comnih.govrsc.org

Modeling Supramolecular Interactions: Simulations can explore how the molecule interacts with itself and other molecules to form larger assemblies, guiding the design of new materials. nih.gov

By integrating these computational and experimental approaches, the scientific community can systematically explore the chemistry of this promising compound and its derivatives, paving the way for new discoveries and applications. ijrpr.compnnl.gov

Q & A

Q. What are the optimal synthetic conditions for 4-methoxy-2-methylbutan-2-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves reacting the free base (4-methoxy-2-methylbutan-2-amine) with hydrochloric acid under controlled conditions. Key parameters include:
  • Solvent Selection : Use polar solvents like ethanol or methanol to enhance solubility and reaction homogeneity .
  • Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions (e.g., oxidation or decomposition) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and dichloromethane/methanol eluents) improves purity .
    Critical Step : Monitor pH during salt formation; excess HCl can lead to by-products.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Identify methoxy (–OCH₃, δ ~3.3 ppm in ¹H) and tertiary amine groups (absence of NH signals due to salt formation) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with neural receptors?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, predicting binding sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with serotonin (5-HT₂A) or dopamine receptors. Focus on hydrogen bonding between the methoxy group and receptor residues (e.g., Asp155 in 5-HT₂A) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
    Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported pharmacological data across in vitro models?

  • Methodological Answer :
  • Experimental Replication : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (pH, temperature) to minimize variability .
  • Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets from studies using identical receptor subtypes (e.g., 5-HT₂A vs. σ-1) .
  • Mechanistic Studies : Use selective receptor antagonists (e.g., ketanserin for 5-HT₂A) to isolate target pathways .
    Example : Discrepancies in EC₅₀ values may arise from differences in intracellular calcium levels during fluorescence-based assays .

Q. How does the hydrochloride salt form influence solubility and stability in experimental workflows?

  • Methodological Answer :
  • Solubility Profiling : Compare solubility in aqueous (PBS, pH 7.4) vs. organic (DMSO, ethanol) solvents. Hydrochloride salts typically exhibit higher aqueous solubility (e.g., >50 mg/mL) due to ionic interactions .
  • Stability Testing :
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C indicates robustness for storage) .
  • Photostability : Expose to UV light (λ = 365 nm) for 24h; monitor degradation via HPLC .
    Application Note : Salt forms may require lyophilization for long-term storage in biological buffers .

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